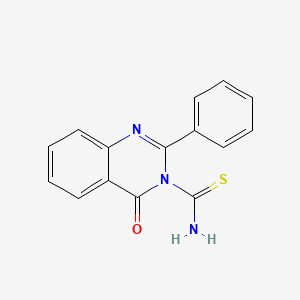
3(4H)-Quinazolinecarbothioamide, 4-oxo-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-2-phenylquinazoline-3(4H)-carbothioamide is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and promising biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-phenylquinazoline-3(4H)-carbothioamide typically involves the condensation of 2-phenyl-3,1-benzoxazine-4-one with various substituted phenyl ureas. The reaction is carried out in the presence of phosphoryl chloride (POCl3) as a cyclizing agent . Another method involves the reaction of 2-azido-benzaldehydes with isocyanides and hydroxylamine hydrochloride in the presence of palladium acetate (Pd(OAc)2) as a catalyst .
Industrial Production Methods
On an industrial scale, microwave-assisted synthesis has been employed to produce hydrophilic derivatives of quinazolinones, including 4-Oxo-2-phenylquinazoline-3(4H)-carbothioamide. This method offers the advantage of shorter reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2-phenylquinazoline-3(4H)-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-3-oxides.
Reduction: Reduction reactions can yield quinazoline-3-amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinazoline-3-oxides.
Reduction: Quinazoline-3-amines.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its anticancer, antihypertensive, and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-2-phenylquinazoline-3(4H)-carbothioamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as thymidylate synthase and poly(ADP-ribose) polymerase (PARP), which are crucial for DNA synthesis and repair . Additionally, it can interfere with signal transduction pathways by inhibiting tyrosine kinases .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-2-phenylquinazoline-3(4H)-carboximidamide
- 4-Oxo-2-phenylquinazoline-3(4H)-carboxamide
- 4-Oxo-2-phenylquinazoline-3(4H)-yl)-benzohydrazide
Uniqueness
4-Oxo-2-phenylquinazoline-3(4H)-carbothioamide stands out due to its unique thioamide group, which imparts distinct biological activities compared to its analogs. This structural feature enhances its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases .
Properties
CAS No. |
827601-14-9 |
|---|---|
Molecular Formula |
C15H11N3OS |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
4-oxo-2-phenylquinazoline-3-carbothioamide |
InChI |
InChI=1S/C15H11N3OS/c16-15(20)18-13(10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)14(18)19/h1-9H,(H2,16,20) |
InChI Key |
XGIFOVUAUWIXCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


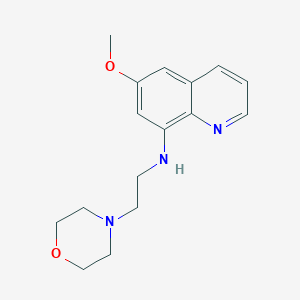
![3-[Chloro(dimethyl)silyl]propyl benzylcarbamate](/img/structure/B11843462.png)

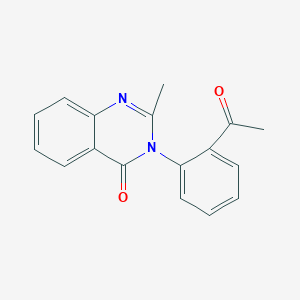


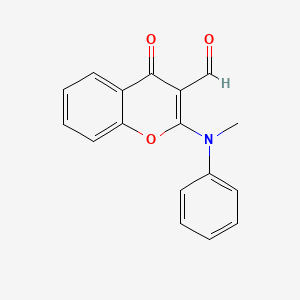


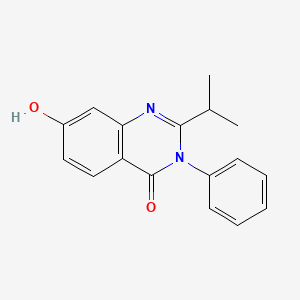


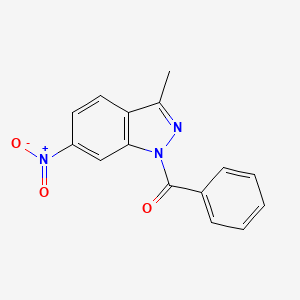
![1-(5-Oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)ethyl acetate](/img/structure/B11843537.png)
